molecular formula C15H9N3O3 B11063241 Methyl 1,2,2-tricyano-3-(phenylcarbonyl)cyclopropanecarboxylate

Methyl 1,2,2-tricyano-3-(phenylcarbonyl)cyclopropanecarboxylate

Cat. No.: B11063241
M. Wt: 279.25 g/mol
InChI Key: ITNDKBJAWXCAIC-UHFFFAOYSA-N
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Description

METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPROPANECARBOXYLATE is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a cyclopropane ring substituted with benzoyl and cyano groups, making it a subject of interest in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPROPANECARBOXYLATE typically involves the reaction of methyl cyanoacetate with benzoyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product. The reaction conditions often require refluxing in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPROPANECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert cyano groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPROPANECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPROPANECARBOXYLATE involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the benzoyl group can undergo electrophilic aromatic substitution. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

  • METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPENTANECARBOXYLATE
  • METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOHEXANECARBOXYLATE

Comparison: METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPROPANECARBOXYLATE is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity compared to its cyclopentane and cyclohexane analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and material science .

Properties

Molecular Formula

C15H9N3O3

Molecular Weight

279.25 g/mol

IUPAC Name

methyl 3-benzoyl-1,2,2-tricyanocyclopropane-1-carboxylate

InChI

InChI=1S/C15H9N3O3/c1-21-13(20)15(9-18)12(14(15,7-16)8-17)11(19)10-5-3-2-4-6-10/h2-6,12H,1H3

InChI Key

ITNDKBJAWXCAIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(C1(C#N)C#N)C(=O)C2=CC=CC=C2)C#N

Origin of Product

United States

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